molecular formula C12H22N2O2 B2761588 tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate CAS No. 1823787-48-9

tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate

Cat. No.: B2761588
CAS No.: 1823787-48-9
M. Wt: 226.32
InChI Key: VZCOYYPWOPUQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane ring system. The tert-butyl carbamate group provides stability and protection to the nitrogen atom in the azaspirooctane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct . The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a drug candidate in various therapeutic areas, including neurology and oncology.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The spirocyclic structure provides rigidity and specificity, allowing for selective binding to the target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The rigidity and stability provided by the spirocyclic ring system make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(4-5-12)8-13-7-9/h9,13H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCOYYPWOPUQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CC2)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823787-48-9
Record name tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.